molecular formula C12H11ClN2O B13626467 2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde

2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde

Cat. No.: B13626467
M. Wt: 234.68 g/mol
InChI Key: WQDZREHWWCFANG-UHFFFAOYSA-N
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Description

2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes substituted with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 4,5-dimethylimidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: 2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzoic acid.

    Reduction: 2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzyl alcohol.

    Substitution: 2-Amino-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde.

Scientific Research Applications

2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring can interact with metal ions in metalloproteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde
  • 2-Chloro-6-(4,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde
  • 2-Chloro-6-(4,5-dimethyl-1h-triazol-1-yl)benzaldehyde

Uniqueness

2-Chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)benzaldehyde is unique due to the presence of the 4,5-dimethylimidazole ring, which can confer specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of specialized pharmaceuticals and materials .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-6-(4,5-dimethylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C12H11ClN2O/c1-8-9(2)15(7-14-8)12-5-3-4-11(13)10(12)6-16/h3-7H,1-2H3

InChI Key

WQDZREHWWCFANG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=C(C(=CC=C2)Cl)C=O)C

Origin of Product

United States

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